N-Hexylhexanediamide
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Overview
Description
N-Hexylhexanediamide is an organic compound with the molecular formula C₁₂H₂₄N₂O₂. It is a type of diamide, which means it contains two amide groups. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure consists of a hexyl group attached to a hexanediamide backbone, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hexylhexanediamide can be synthesized through several methods. One common approach involves the reaction of hexanediamine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Hexylhexanediamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Hexylhexanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of N-Hexylhexanediamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Hexylhexanamide: Similar in structure but contains only one amide group.
Hexanediamide: Lacks the hexyl group, making it less hydrophobic.
N-Hexylacetamide: Contains a shorter acyl chain compared to N-Hexylhexanediamide.
Uniqueness
This compound is unique due to its dual amide groups and the presence of a hexyl chain, which imparts specific chemical and physical properties. These features make it more versatile in chemical reactions and applications compared to its similar counterparts .
Properties
CAS No. |
9011-55-6 |
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Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
N'-hexylhexanediamide |
InChI |
InChI=1S/C12H24N2O2/c1-2-3-4-7-10-14-12(16)9-6-5-8-11(13)15/h2-10H2,1H3,(H2,13,15)(H,14,16) |
InChI Key |
QDBQXOAICGSACD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CCCCC(=O)N |
Origin of Product |
United States |
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